molecular formula C21H22N4O4 B2678976 (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284280-25-6

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2678976
CAS RN: 1284280-25-6
M. Wt: 394.431
InChI Key: BQRBRQVRSRHJPE-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

  • Research has explored the synthesis and characterization of similar compounds, with studies including molecular docking and spectroscopic analyses. For example, one study synthesized and characterized a compound through various spectroscopic methods, and molecular docking studies suggested its potential as an anti-diabetic agent (Karrouchi et al., 2021).

Corrosion Protection

  • Another application involves the investigation of carbohydrazide-pyrazole compounds for corrosion protection. These compounds have shown significant inhibition efficiency towards the corrosion of mild steel in acidic solutions, indicating their potential as corrosion inhibitors (Paul et al., 2020).

Anti-tumor Activities

  • Derivatives of the compound have been studied for their potential anti-tumor activities. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and evaluated for their effects against cancer cell lines, with some showing significant effects in mouse tumor models (Nassar et al., 2015).

Apoptosis Induction in Cancer Cells

  • Research into novel substituted pyrazole-5-carbohydrazide hydrazone derivatives has identified compounds with inhibitory effects on the growth of A549 lung cancer cells, with certain derivatives inducing apoptosis in these cells (Zheng et al., 2009).

Cytotoxicity and Antifungal Agents

  • The synthesis and evaluation of 1,3,4-oxadiazole-2-carbohydrazides have revealed that these compounds possess potent antifungal properties, potentially targeting succinate dehydrogenase. This indicates their potential as agricultural antifungal agents (Wu et al., 2019).

Auxin Activities and Antibacterial Properties

  • Studies have also looked into the synthesis and auxin activities of acylamides based on substituted-1H-pyrazole-5-formic acid, with some compounds showing antiblastic effects to wheat gemma, highlighting their potential agricultural applications (Yue et al., 2010).

properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-3-28-19-8-6-5-7-15(19)16-12-17(24-23-16)21(27)25-22-13-14-9-10-18(26)20(11-14)29-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRBRQVRSRHJPE-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.